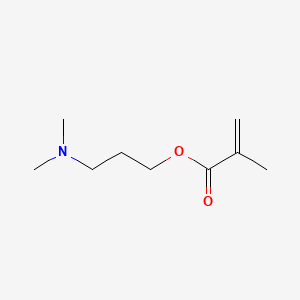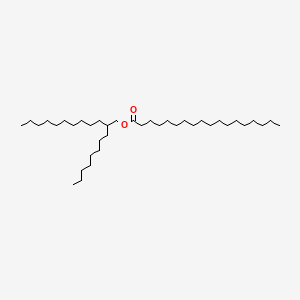
6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one
Descripción general
Descripción
6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one (6-IPDN) is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound found in various plants, including tobacco and coffee. 6-IPDN has been studied extensively in the past few decades due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Catalytic Applications
Naphthalene derivatives, through their complex synthesis and application in catalysis, have been highlighted for enhancing chemical reactions. For instance, the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts showcases the potential of naphthalene derivatives in the production of dimethylnaphthalene, a precursor for polyethylene naphthalate, demonstrating significant conversion rates and selectivity under various conditions (Güleç et al., 2017). Similarly, the synthesis of 2,6-dimethylnaphthalene via methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts reveals the influence of catalyst modification on the catalytic performance, indicating a route to more cost-effective and efficient chemical synthesis processes (Güleç et al., 2018).
Material Science and Polymer Chemistry
Naphthalene derivatives have shown promising results in the development of advanced materials. A study on modified zeolite catalysts for selective dialkylation of naphthalene illustrates the potential of these compounds in enhancing the selectivity and efficiency of chemical reactions crucial for material synthesis (Hajimirzaee et al., 2012). Moreover, the synthesis and characterization of naphthalene-1,8-dicarboxylic acid derivatives highlight their application in bio-imaging studies and as intermediates for fluorescent bioactive compounds, underscoring the versatility of naphthalene derivatives in material science (Nicolescu et al., 2020).
Synthetic Chemistry
The development of functionalized naphthalenes through platinum-catalyzed hydroarylation of aryl enynes is a notable advancement in synthetic chemistry, providing a method for creating complex naphthalene structures with potential applications across various fields (Kang et al., 2012). Furthermore, the exploration of adsorption characteristics of naphthalene on graphene and graphene oxide opens new avenues for the use of naphthalene derivatives in environmental science and technology, showcasing their potential in adsorption and purification processes (Pei et al., 2013).
Propiedades
IUPAC Name |
6-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)15-11-6-7-12-10(8-11)4-3-5-13(12)14/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEDWOXXOSCINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374801 | |
| Record name | 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
63215-31-6 | |
| Record name | 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63215-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)









![[S-(R*,R*)]-dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one](/img/structure/B1597034.png)

